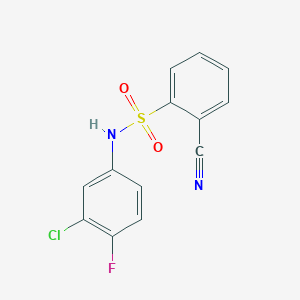

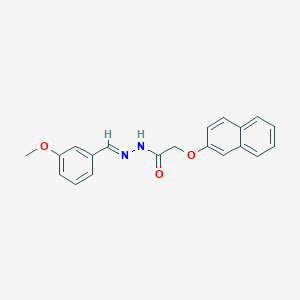

![molecular formula C17H28N4O3 B5515515 2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)

2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one is a compound belonging to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. These compounds have been synthesized and studied for various biological activities and chemical properties. The focus here is on the synthesis, molecular structure, chemical reactions, and properties of this particular compound.

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves several steps, typically starting from basic cyclic compounds and incorporating different substituents at the 8 position through various chemical reactions. The synthesis procedures are designed to introduce specific functional groups that contribute to the compound's activity and properties (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspirocyclic compounds like this compound typically features a combination of spiro, oxadiazole, and aliphatic chains. The structure contributes to the compound's biological and chemical behavior. X-ray crystallography and other analytical techniques are used to determine the detailed molecular geometry and confirm the structural configuration (Magerramov et al., 2013).

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, such as cycloadditions, Michael additions, and Ritter reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activities. The reactivity is influenced by the functional groups and the spirocyclic framework (Shklyaev et al., 2011).

Scientific Research Applications

Synthesis and Antihypertensive Activity

A study focused on the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones to screen for antihypertensive agents. These compounds, including variations with different substituents at the 8 position, were evaluated for their antihypertensive effects in spontaneous hypertensive rats. The research aimed to identify compounds with potential as mixed alpha- and beta-adrenergic receptor blockers. This study provides a foundation for the development of new antihypertensive drugs with improved efficacy and safety profiles (Caroon et al., 1981).

Central Nervous System Applications

Another research area explores the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of certain spirocyclic compounds and their pharmacodynamic effects in vivo. The study involved behavioral studies and spatial memory assays to evaluate the potential therapeutic applications of these compounds for central nervous system disorders. The results indicated an overall favorable profile for potential therapeutic applications targeting the central nervous system (Matera et al., 2018).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis and structural analysis of similar compounds through various chemical reactions. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in medicinal chemistry and drug design. For example, the synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides have been investigated for their potential in peptide synthesis and as mimetics of natural biological molecules (Fernandez et al., 2002).

Hypoglycemic Activity

Another significant application is in the synthesis and evaluation of spiroimidazolidine-2,4-diones for their hypoglycemic activity. These compounds were tested in vivo for their potential to lower blood glucose levels, showing promising results as new treatments for diabetes. The study exemplifies the potential of these compounds in developing new therapeutic agents for managing blood glucose levels (Iqbal et al., 2012).

properties

IUPAC Name |

8-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylpropyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-13(2)9-21-12-17(8-16(21)22)4-6-20(7-5-17)10-15-18-14(11-23-3)19-24-15/h13H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTDUHGOXJKAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC2(CCN(CC2)CC3=NC(=NO3)COC)CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5515438.png)

![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

![4-{[5-allyl-6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5515479.png)

![(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide](/img/structure/B5515486.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5515493.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5515512.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)

![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)